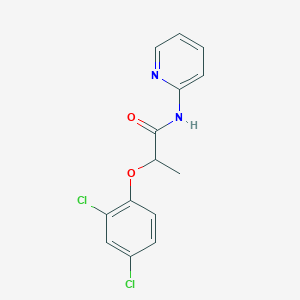

2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide

Description

2-(2,4-Dichlorophenoxy)-N-(pyridin-2-yl)propanamide is a synthetic phenoxypropanamide derivative with notable herbicidal properties. Its structure features a 2,4-dichlorophenoxy group linked to a propanamide backbone, with a pyridin-2-yl substituent on the amide nitrogen (Fig. 1). This compound is a key component of fenoxanil, a commercial pesticide mixture that includes stereoisomers of the parent molecule . Its herbicidal activity is attributed to its ability to disrupt plant auxin signaling pathways, similar to synthetic auxin agonists like 2,4-D .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-pyridin-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2/c1-9(14(19)18-13-4-2-3-7-17-13)20-12-6-5-10(15)8-11(12)16/h2-9H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAPECQPIAXRPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=N1)OC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide typically involves the reaction of 2,4-dichlorophenol with 2-bromopropionyl chloride to form 2-(2,4-dichlorophenoxy)propanoyl chloride. This intermediate is then reacted with 2-aminopyridine to yield the final product. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

Herbicidal Applications

-

Mechanism of Action :

- The herbicidal activity of this compound is primarily due to its ability to mimic natural plant hormones (auxins). It binds to auxin receptors in plants, disrupting normal growth processes, which leads to uncontrolled cell division and ultimately the death of targeted weeds.

- Comparison with Other Herbicides :

Biological Research Applications

-

Plant Physiology Studies :

- This compound has been investigated for its effects on plant metabolism and physiology. Studies show that it can alter growth patterns in model plants, providing insights into auxin-related pathways.

- Toxicological Studies :

Medicinal Chemistry Applications

- Potential Therapeutic Uses :

- Due to its structural similarity to bioactive compounds, there is ongoing exploration into its potential therapeutic applications. Its ability to interact with biological systems may lead to the development of new drugs targeting various diseases.

Case Studies

-

Case Study on Herbicide Efficacy :

- A study published in a peer-reviewed journal demonstrated that formulations containing 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide exhibited superior efficacy against specific weed species compared to traditional herbicides like 2,4-D. The study highlighted its application in integrated weed management systems.

-

Toxicological Case Reports :

- Documented cases of poisoning from phenoxy herbicides have illustrated the importance of understanding the mechanisms of action and potential health risks associated with these compounds. For instance, a report described a case where misdiagnosis occurred due to symptoms resembling organophosphate poisoning but were actually caused by exposure to 2,4-D herbicides .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridinyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Phenoxypropanamide/Phenoxyacetamide Families

The compound shares structural homology with several phenoxypropanamide and phenoxyacetamide derivatives, which differ in substituents on the amide nitrogen or backbone modifications. Key examples include:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Backbone Flexibility : Substitution of the propanamide backbone with acetamide (e.g., Compound 533) reduces steric bulk but may diminish herbicidal efficacy compared to the propanamide series .

Amide Substituent Impact :

- Pyridin-2-yl and 4-fluorobenzyl groups (MBX 1642) enhance solubility and bioavailability due to aromatic heterocycles.

- Bulky substituents like 1-(4-fluorophenyl)ethyl (27a) reduce synthesis yields (12% vs. 92% for MBX 1642) but may improve target binding .

Herbicidal Specificity : The pyridin-2-yl group in the target compound likely enhances interaction with plant auxin receptors, a mechanism shared with synthetic auxins like 2,4-D .

Thiadiazolo-Pyrimidinylidene Derivatives

Compounds such as N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide () incorporate a thiadiazolo-pyrimidinylidene moiety. These derivatives exhibit enhanced herbicidal activity compared to the parent compound, likely due to increased molecular rigidity and improved enzyme inhibition .

Table 2: Activity Comparison of Thiadiazolo-Pyrimidinylidene Derivatives

Anti-Inflammatory Derivatives

Derivatives such as 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide () exhibit COX-2 inhibition, highlighting the scaffold’s versatility. However, these lack herbicidal activity, underscoring the importance of the pyridin-2-yl group for targeting plant pathways .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(pyridin-2-yl)propanamide is a compound of significant interest due to its biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of activities that have been explored in various studies, including its potential as an inhibitor for specific enzymes and its effects on different cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide is closely related to its chemical structure. The presence of the 2,4-dichlorophenoxy moiety is crucial for maintaining potency. Studies have shown that modifications to this group can significantly reduce the compound's effectiveness. For instance, substituting chlorine with fluorine resulted in compounds that were five-fold less active in secretion assays .

Research indicates that 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide may act as an inhibitor of specific enzymes such as Inosine Monophosphate Dehydrogenase (IMPDH), which is vital in the de novo synthesis pathway of purines. The compound has shown comparable activity to other known inhibitors, suggesting its potential utility in treating diseases like drug-resistant tuberculosis .

Anticancer Activity

The anticancer properties of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide have been evaluated against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating potent inhibitory effects on cell proliferation:

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

In addition to its anticancer activity, the compound also shows promise as an enzyme inhibitor. For instance, it has been tested against alkaline phosphatase with promising results indicating a strong binding affinity and potential therapeutic applications in conditions requiring enzyme modulation .

Case Studies

One notable study involved the synthesis and evaluation of various derivatives of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide to determine their biological activities. The results highlighted that even minor structural changes could lead to significant variations in activity, emphasizing the need for careful design in drug development .

Molecular Docking Studies

Molecular docking simulations have been employed to predict how well the compound binds to target proteins involved in disease processes. These studies provide insights into the binding affinities and interactions at the molecular level, which are critical for understanding the mechanism of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide, and how can reaction parameters be optimized for higher yields?

- Answer : The compound is typically synthesized via substitution reactions between halogenated aromatic precursors and pyridine derivatives. For example, describes a method using alkaline conditions for substitution reactions, followed by reduction with iron powder under acidic conditions. Optimizing parameters like pH (alkaline for substitution), temperature (60–80°C for condensation), and molar ratios of reactants (e.g., 1:1.2 for amine-to-acyl chloride) can enhance yields. Catalysts such as DCC (dicyclohexylcarbodiimide) for condensation steps may improve efficiency . Parallel methods for analogous compounds ( ) suggest using inert atmospheres (N₂/Ar) to prevent oxidation during reduction steps.

Q. Which spectroscopic techniques are essential for confirming the structural integrity of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide, and what key spectral markers should be prioritized?

- Answer :

- 1H/13C NMR : Prioritize signals for the pyridinyl proton (δ 8.2–8.5 ppm) and dichlorophenoxy methylene protons (δ 4.5–5.0 ppm). highlights 13C NMR peaks for carbonyl groups (170–175 ppm) and aromatic carbons (110–150 ppm).

- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Cl stretches (~550–600 cm⁻¹).

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and molecular ion peaks .

Q. What safety precautions are critical when handling 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide in laboratory settings?

- Answer : Follow protocols for chlorinated aromatic compounds:

- PPE : Wear nitrile gloves, lab coats, and safety goggles ( ).

- Ventilation : Use fume hoods to avoid inhalation (H333 risk; ).

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste ( ).

- First Aid : Immediate eye rinsing (15 min) with saline if exposed ( ).

Advanced Research Questions

Q. How can researchers address conflicting solubility data reported for 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide in different solvent systems?

- Answer : Systematic solvent screening (e.g., DMSO, THF, chloroform) under controlled temperatures (20–40°C) can resolve discrepancies. notes that hydrochloride salts of similar amides exhibit pH-dependent solubility (e.g., soluble in polar aprotic solvents at pH < 5). Use dynamic light scattering (DLS) to detect aggregation in poorly solubilizing media .

Q. What experimental approaches can elucidate the reaction mechanism of the key substitution step in the synthesis of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide?

- Answer :

- Isotopic Labeling : Track 18O or 15N incorporation during substitution to confirm nucleophilic aromatic substitution (SNAr) pathways.

- Kinetic Studies : Monitor reaction rates under varying pH () to identify rate-determining steps.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and charge distribution in the dichlorophenoxy intermediate .

Q. How should researchers design stability studies to assess the degradation pathways of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide under varying pH and temperature conditions?

- Answer :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH (ICH guidelines) and analyze degradation products via LC-MS. suggests hydrolysis of the amide bond under acidic conditions (pH 3) as a primary pathway.

- Photostability : Expose to UV light (320–400 nm) to simulate sunlight-induced cleavage of the dichlorophenoxy group .

Q. What strategies are effective in minimizing byproduct formation during the condensation reaction of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide?

- Answer :

- Reagent Purity : Use freshly distilled pyridine derivatives to avoid amine oxidation.

- Catalyst Optimization : Replace traditional carbodiimides (e.g., DCC) with EDC·HCl to reduce urea byproducts.

- Solvent Choice : Anhydrous DMF or THF minimizes hydrolysis side reactions ( ).

Q. In computational modeling studies, which quantum mechanical methods are most suitable for predicting the reactivity of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide in nucleophilic substitution reactions?

- Answer :

- DFT Methods : B3LYP/6-311+G(d,p) for geometry optimization and electrostatic potential mapping.

- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) calculations to validate SNAr mechanisms.

- Solvent Effects : Use the SMD implicit solvent model to simulate polar aprotic environments ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.